molecular formula C24H25N3O4 B11412035 N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B11412035
M. Wt: 419.5 g/mol
InChI Key: LCEBLTRTVDCIPB-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Propyl Chain: The benzodiazole core is then alkylated with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The nitro group (if present) on the benzodiazole core can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products of these reactions would depend on the specific conditions used but could include hydroxylated, aminated, or substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, potentially modulating their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core and a furan-2-carboxamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-29-18-9-11-19(12-10-18)30-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-31-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28)

InChI Key

LCEBLTRTVDCIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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